Ruxolitinib N-Methanol is derived from ruxolitinib, which was first approved by the Food and Drug Administration in 2011. This compound falls under the category of small molecule inhibitors, specifically targeting the Janus kinase signaling pathway involved in various hematological malignancies and inflammatory diseases.
The synthesis of Ruxolitinib N-Methanol typically involves the modification of ruxolitinib through methanolysis. The process may include:
A detailed synthesis process can be found in patent literature, which outlines specific reaction conditions and yields .
Ruxolitinib N-Methanol retains the core structure of ruxolitinib but includes a methanol moiety that alters its physical properties. The molecular formula can be represented as C₁₈H₁₈N₄O, indicating the presence of additional oxygen from the methanol group.
Ruxolitinib N-Methanol can participate in various chemical reactions due to its functional groups:
The mechanism of action for Ruxolitinib N-Methanol involves inhibition of Janus kinases, which play a critical role in cytokine signaling pathways:
Studies suggest that modifications like the addition of methanol can influence binding affinity and pharmacokinetics .
Relevant data from differential scanning calorimetry studies indicate that Ruxolitinib N-Methanol has specific thermal transitions that can be analyzed for formulation stability .
Ruxolitinib N-Methanol is primarily investigated for its potential applications in:
CAS No.: 15302-16-6
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7